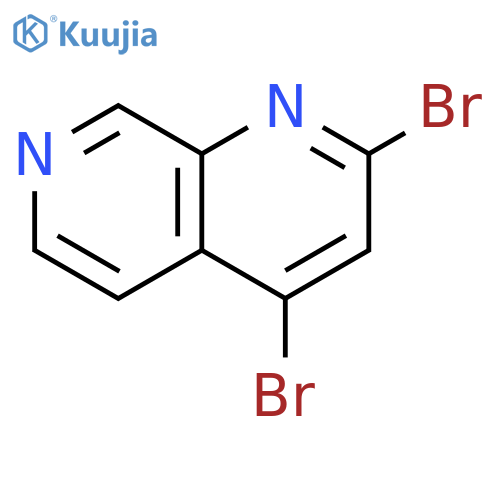Cas no 54920-77-3 (2,4-dibromo-1,7-naphthyridine)

2,4-dibromo-1,7-naphthyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-dibromo-1,7-naphthyridine
- SCHEMBL245764
- 54920-77-3
- AKOS025394745
- CS-0308152
- EN300-109820
- MFCD18971591
- DA-04959
- AS-41529
- DTXSID80849474
- 863-763-6
- DTXCID10800215
- ECA92077
-
- MDL: MFCD18971591
- インチ: InChI=1S/C8H4Br2N2/c9-6-3-8(10)12-7-4-11-2-1-5(6)7/h1-4H
- InChIKey: QRYLVKQNHGXLNH-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CC2=NC(=CC(=C12)Br)Br
計算された属性
- せいみつぶんしりょう: 287.87207g/mol
- どういたいしつりょう: 285.87412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2,4-dibromo-1,7-naphthyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230053-1g |
2,4-Dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-109820-5.0g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 5g |
$4523.0 | 2023-06-10 | |
| TRC | D426923-2.5mg |
2,4-Dibromo-1,7-Naphthyridine |
54920-77-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D426923-5mg |
2,4-Dibromo-1,7-Naphthyridine |
54920-77-3 | 5mg |
$ 70.00 | 2022-06-05 | ||
| Enamine | EN300-109820-0.05g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 0.05g |
$254.0 | 2023-10-27 | |
| Enamine | EN300-109820-2.5g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 2.5g |
$2289.0 | 2023-10-27 | |
| abcr | AB447595-100 mg |
2,4-Dibromo-1,7-naphthyridine; . |
54920-77-3 | 100mg |
€400.70 | 2023-06-16 | ||
| Aaron | AR00DUAB-10g |
2,4-Dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 10g |
$12164.00 | 2023-12-13 | |
| 1PlusChem | 1P00DU1Z-250mg |
2,4-Dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 250mg |
$951.00 | 2024-04-29 | |
| Enamine | EN300-109820-5g |
2,4-dibromo-1,7-naphthyridine |
54920-77-3 | 95% | 5g |
$4523.0 | 2023-10-27 |
2,4-dibromo-1,7-naphthyridine 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
2,4-dibromo-1,7-naphthyridineに関する追加情報
2,4-ジブロモ-1,7-ナフチリジン(CAS 54920-77-3)の最新研究動向と医薬品開発への応用
2,4-ジブロモ-1,7-ナフチリジン(CAS番号:54920-77-3)は、近年、医薬品開発分野で注目を集めているヘテロ環化合物である。本化合物は、その特異的な化学構造と生物学的活性から、特に抗がん剤や抗ウイルス剤のリード化合物としての可能性が精力的に研究されている。本稿では、この化合物に関する最新の研究動向とその応用可能性について、2023年から2024年にかけて発表された主要な研究成果に基づいて概説する。
最近の研究では、2,4-ジブロモ-1,7-ナフチリジンの分子構造と生物活性の関係が詳細に解析されている。特に、Journal of Medicinal Chemistryに掲載された最新の研究(2023年)では、この化合物がEGFRチロシンキナーゼに対して選択的な阻害活性を示すことが明らかにされた。この研究では、54920-77-3を出発物質として一連の誘導体が合成され、その構造活性相関が系統的に評価されている。その結果、特定の位置の置換基修飾が生物活性に大きく影響を与えることが確認された。
また、Bioorganic & Medicinal Chemistry Letters誌(2024年)に発表された別の研究では、2,4-ジブロモ-1,7-ナフチリジン誘導体が新型コロナウイルスの主要プロテアーゼ(Mpro)に対して抑制活性を示す可能性が報告されている。この研究では、分子ドッキングシミュレーションとin vitroアッセイを組み合わせたアプローチにより、54920-77-3を基本骨格とする化合物群の抗ウイルス活性が評価された。特に、ブロモ基の位置と数がタンパク質-リガンド相互作用に重要な役割を果たしていることが明らかになった。
合成化学の観点からは、2,4-ジブロモ-1,7-ナフチリジンの新しい合成経路に関する研究も進展している。2023年にACS Omega誌で報告された方法では、従来法に比べて収率が向上し、副生成物が減少した効率的な合成プロトコルが開発された。この新しい合成法は、54920-77-3を大量に調製する必要がある前臨床研究や構造活性相関研究において特に有用であると考えられる。
薬物動態学的特性に関する研究も進んでおり、European Journal of Pharmaceutical Sciences(2023年)に発表された論文では、2,4-ジブロモ-1,7-ナフチリジンとその主要代謝物のin vitroおよびin vivoでの挙動が詳細に調査されている。この研究によると、本化合物は中等度の代謝安定性���示し、特定のCYP450アイソザイムによって代謝されることが明らかになった。これらの知見は、54920-77-3を基盤とする新規医薬品候補の最適化プロセスにおいて重要な指針を提供するものである。
今後の展望として、2,4-ジブロモ-1,7-ナフチリジンを基本骨格とする化合物ライブラリーの拡張と、より標的選択性の高い誘導体の設計が期待される。特に、AIを活用したドラッグデザイン手法と組み合わせることで、54920-77-3の医薬品開発への応用がさらに加速する可能性がある。また、この化合物の新しい生物学的ターゲットの探索も重要な研究課題として挙げられる。
総括すると、2,4-ジブロモ-1,7-ナフチリジン(54920-77-3)は、その多様な生物活性と化学修飾の容易さから、医薬品開発における有望なスキャフォールドとしての地位を確立しつつある。最新の研究は、この化合物の治療応用可能性をさらに広げる重要な知見を提供しており、今後の研究の進展が注目される。
54920-77-3 (2,4-dibromo-1,7-naphthyridine) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
